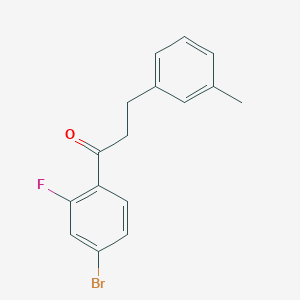

4'-Bromo-2'-fluoro-3-(3-methylphenyl)propiophenone

Description

4'-Bromo-2'-fluoro-3-(3-methylphenyl)propiophenone (CAS: 898791-11-2) is a halogenated aromatic ketone with the molecular formula C₁₆H₁₄BrFO and a molecular weight of 297.19 g/mol . Its structure features a propiophenone backbone substituted with a bromine atom at the 4'-position, a fluorine atom at the 2'-position, and a 3-methylphenyl group at the 3-position (see Figure 1). This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its halogen substituents, which enhance reactivity and stability in cross-coupling reactions .

Properties

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrFO/c1-11-3-2-4-12(9-11)5-8-16(19)14-7-6-13(17)10-15(14)18/h2-4,6-7,9-10H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPKWXOSSKEGPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644089 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-11-2 | |

| Record name | 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(3-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of p-Bromopropiophenone Core (Related Methodology)

A well-documented method for synthesizing p-bromopropiophenone, which is a key intermediate, involves the condensation and decarboxylation of p-bromobenzoic acid with propionic acid in the presence of a composite catalyst. This method is industrially viable, offering high yield and purity with low environmental impact.

| Parameter | Details |

|---|---|

| Starting Materials | p-Bromobenzoic acid, propionic acid |

| Catalyst | Composite catalyst (specific composition proprietary) |

| Reaction Temperature | 130-140 °C for condensation; 220-230 °C for decarboxylation |

| Reaction Time | 6-10 hours for condensation; 0.5-1 hour for decarboxylation |

| Solvent/Absorption Medium | 95% ethanol solution to absorb evolved gases and liquids |

| Yield | Approximately 77-78% |

| Product Purity | High, melting point 45-47 °C |

Process Summary:

- The condensation reaction between p-bromobenzoic acid and propionic acid is carried out under stirring at 130-140 °C for 6-10 hours.

- Excess propionic acid is distilled off.

- The temperature is then raised to 220-230 °C to induce decarboxylation, releasing gases absorbed by ethanol.

- After completion, the reaction mixture is cooled, crystallized, and filtered to isolate p-bromopropiophenone.

This method is efficient, scalable, and environmentally friendly, making it suitable for industrial synthesis of brominated propiophenones.

Incorporation of Fluorine and 3-Methylphenyl Substituents

Comparative Data Table of Key Preparation Parameters

Research Findings and Notes

- The composite catalyst method for p-bromopropiophenone synthesis is notable for its simplicity, high yield, and low environmental footprint, making it a strong candidate for adaptation to more complex substituted propiophenones.

- Fluorine substitution often requires specialized reagents such as Selectfluor or electrophilic fluorinating agents, or starting from fluorinated precursors to avoid harsh conditions that may degrade sensitive groups.

- The 3-(3-methylphenyl) substituent can be introduced via cross-coupling reactions post-propiophenone formation, using palladium-catalyzed Suzuki coupling with appropriate boronic acid derivatives.

- Purification of the final compound may require chromatographic techniques due to the presence of multiple halogen substituents and isomers.

- No direct, publicly available detailed synthetic route for this compound was found in open literature, but the above methods and principles are standard in advanced organic synthesis and can be combined to achieve the target compound.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-2’-fluoro-3-(3-methylphenyl)propiophenone can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction can yield alcohols or alkanes, depending on the conditions and reagents used.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide can be used.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products

Substitution: Products include derivatives with different halogens or functional groups.

Oxidation: Products include ketones and carboxylic acids.

Reduction: Products include alcohols and alkanes.

Scientific Research Applications

4’-Bromo-2’-fluoro-3-(3-methylphenyl)propiophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4’-Bromo-2’-fluoro-3-(3-methylphenyl)propiophenone involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The 3-methylphenyl group can enhance hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Key Physical and Chemical Properties:

- Purity : ≥97% (typical commercial grade) .

- Melting Point/Boiling Point: Not explicitly reported in the literature; however, similar brominated propiophenones exhibit melting points in the range of 80–120°C .

- Solubility : Likely soluble in organic solvents (e.g., DCM, THF) based on structural analogs .

Comparison with Similar Compounds

The compound belongs to the propiophenone family, where structural variations in substituent type, position, and electronic properties significantly influence reactivity and applications. Below is a detailed comparison with five closely related analogs:

Table 1: Comparative Analysis of 4'-Bromo-2'-fluoro-3-(3-methylphenyl)propiophenone and Analogous Compounds

Key Structural and Functional Differences:

Halogen Position and Type :

- Bromine at the 4'-position (target compound) increases steric bulk and polarizability compared to smaller halogens like fluorine or chlorine .

- Fluorine at the 2'-position (vs. 3'-position in 898790-87-9) alters electronic effects, directing electrophilic attacks to specific aromatic positions .

Substituent Effects :

- The 3-methylphenyl group provides steric hindrance, slowing down unwanted side reactions in cross-coupling processes compared to unhindered analogs .

- Thiomethyl substituents (e.g., in 898781-65-2) introduce sulfur-based reactivity, enabling thiol-ene click chemistry .

Reactivity in Synthesis :

Biological Activity

4'-Bromo-2'-fluoro-3-(3-methylphenyl)propiophenone is a synthetic organic compound that belongs to the class of propiophenones, which are known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents due to its structural features that may influence various biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is C17H16BrF, with a molecular weight of approximately 335.21 g/mol. The presence of bromine and fluorine substituents on the aromatic rings contributes to its unique reactivity and potential biological activity.

Antimicrobial Properties

Recent studies have indicated that derivatives of propiophenones, including this compound, exhibit antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth.

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antimicrobial | TBD |

| Related Propiophenone Derivative | Antifungal (C. albicans) | 7.8 μg/mL |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Propiophenones are known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is crucial for developing treatments for inflammatory diseases.

Anticancer Activity

There is growing interest in the anticancer properties of compounds like this compound. Research has shown that structurally similar chalcones can induce apoptosis in cancer cells by stabilizing the tumor suppressor protein p53, leading to cell cycle arrest and increased sensitivity to chemotherapeutic agents.

The biological activity of this compound is likely mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Receptor Modulation : It may act on specific receptors influencing cell signaling pathways.

- Oxidative Stress : The compound could induce oxidative stress in microbial cells, leading to cell death.

Case Studies

- Antifungal Activity Against Candida albicans : A study demonstrated that related compounds effectively inhibited the growth of C. albicans, a common fungal pathogen, suggesting potential therapeutic applications for treating fungal infections.

- Anticancer Screening : In vitro studies have shown that certain derivatives of propiophenones can significantly reduce the viability of cancer cell lines such as HCT116 and CAL-51, indicating their potential as anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.